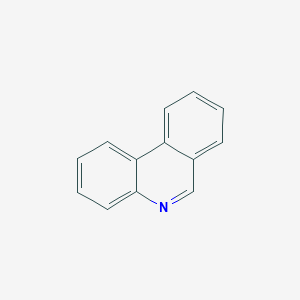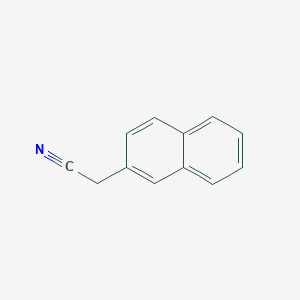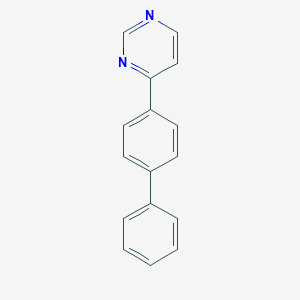
4-(4-Phenylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylphenyl)pyrimidine, also known as PPD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD belongs to the pyrimidine family, which is a class of compounds commonly found in nucleic acids.
Wirkmechanismus
The mechanism of action of 4-(4-Phenylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. 4-(4-Phenylphenyl)pyrimidine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(4-Phenylphenyl)pyrimidine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 4-(4-Phenylphenyl)pyrimidine has also been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its potential therapeutic applications in various diseases. 4-(4-Phenylphenyl)pyrimidine is also relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one of the main limitations of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-(4-Phenylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-(4-Phenylphenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-Phenylphenyl)pyrimidine in other diseases such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of 4-(4-Phenylphenyl)pyrimidine needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of 4-(4-Phenylphenyl)pyrimidine analogs with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-(4-Phenylphenyl)pyrimidine is a heterocyclic compound with significant potential for therapeutic applications in various diseases. The synthesis method of 4-(4-Phenylphenyl)pyrimidine involves a multi-step process that can be optimized to improve yield and purity. 4-(4-Phenylphenyl)pyrimidine has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of 4-(4-Phenylphenyl)pyrimidine involves the inhibition of various signaling pathways, but further research is needed to fully understand its therapeutic potential. 4-(4-Phenylphenyl)pyrimidine has several advantages and limitations for lab experiments, and there are several future directions for research in this field.
Synthesemethoden
4-(4-Phenylphenyl)pyrimidine can be synthesized through a multi-step process that involves the condensation of 4-phenylbenzaldehyde with malononitrile, followed by cyclization with urea. The yield of 4-(4-Phenylphenyl)pyrimidine can be improved through the optimization of reaction conditions such as temperature, solvent, and catalysts.
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-(4-Phenylphenyl)pyrimidine exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-(4-Phenylphenyl)pyrimidine has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, 4-(4-Phenylphenyl)pyrimidine has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Eigenschaften
CAS-Nummer |
92867-89-5 |
|---|---|
Produktname |
4-(4-Phenylphenyl)pyrimidine |
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-18-16/h1-12H |
InChI-Schlüssel |
QAHGDOUMCYILBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
Löslichkeit |
0.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



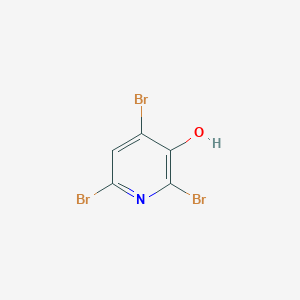
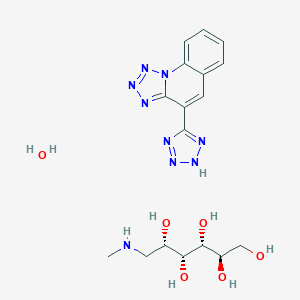

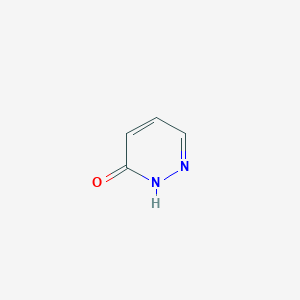
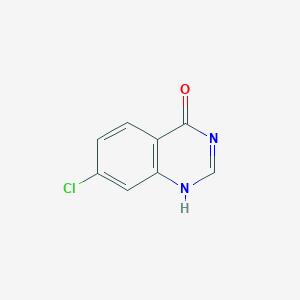
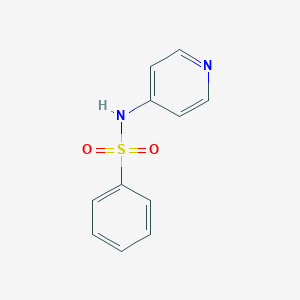


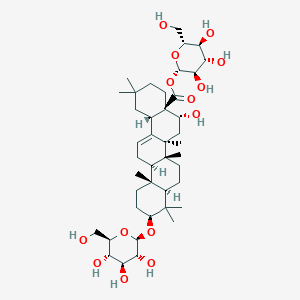
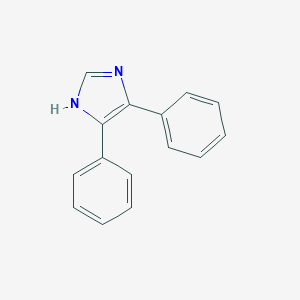
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
